1-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
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Overview
Description
1-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is a complex organic compound that features a combination of several functional groups, including a piperidine ring, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile to form the 1,2,4-oxadiazole ring.
Pyridine Ring Functionalization: The pyridine ring is functionalized through various substitution reactions to introduce the desired substituents.
Piperidine Ring Formation: The piperidine ring is synthesized through a series of cyclization reactions.
Coupling Reactions: The final step involves coupling the different ring systems together using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the aromatic rings.
Scientific Research Applications
1-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its interactions with biological targets.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties.
Biological Research: The compound is used in studies to understand its effects on various biological systems and pathways.
Industrial Applications: It may be used in the development of new industrial chemicals and processes.
Mechanism of Action
The mechanism of action of 1-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Properties
IUPAC Name |
1-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN5O2/c27-20-7-5-18(6-8-20)23-31-26(35-32-23)22-2-1-13-29-24(22)33-14-11-19(12-15-33)25(34)30-16-17-3-9-21(28)10-4-17/h1-10,13,19H,11-12,14-16H2,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVGJQLHACGAKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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